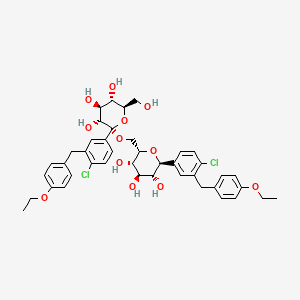
Dapagliflozin Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapagliflozin Dimer is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, promoting its excretion in the urine, and thereby lowering blood glucose levels. The dimer form of dapagliflozin is a compound where two dapagliflozin molecules are chemically bonded, potentially enhancing its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin dimer involves several steps, starting from the preparation of dapagliflozin itself. The general synthetic route for dapagliflozin includes the protection of gluconolactone with trimethylsilyl, followed by treatment with aryl lithium to produce an aryl glucoside. This intermediate undergoes acetylation and subsequent reduction to yield dapagliflozin . The dimerization process involves the coupling of two dapagliflozin molecules under specific conditions, which may include the use of coupling agents and catalysts to facilitate the formation of the dimer bond.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: Dapagliflozin dimer can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound ketones, while reduction could produce this compound alcohols.
科学的研究の応用
Chemistry: It can be used as a model compound to study the behavior of SGLT2 inhibitors and their derivatives.
Biology: Research into its effects on glucose metabolism and renal function can provide insights into the treatment of diabetes and related conditions.
Medicine: The dimer form may offer enhanced therapeutic benefits, such as improved efficacy or reduced side effects, making it a candidate for further drug development.
Industry: Its unique properties can be explored for use in various industrial applications, including the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of dapagliflozin dimer is similar to that of dapagliflozin. It inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys, reducing the reabsorption of glucose and promoting its excretion in the urine . This leads to lower blood glucose levels and improved glycemic control. Additionally, this compound may have enhanced binding affinity or stability, potentially offering greater therapeutic benefits.
類似化合物との比較
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control.
Ipragliflozin: Another member of the gliflozin class with similar mechanisms of action.
Comparison: Dapagliflozin dimer may offer unique advantages over these similar compounds, such as improved pharmacokinetics or reduced side effects. For example, compared to empagliflozin, dapagliflozin has shown similar cardiovascular benefits but with a potentially lower risk of certain side effects . The dimer form could further enhance these benefits by providing more stable or potent inhibition of SGLT2.
特性
分子式 |
C42H48Cl2O12 |
|---|---|
分子量 |
815.7 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(2S,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H48Cl2O12/c1-3-52-29-11-5-23(6-12-29)17-26-19-25(9-15-31(26)43)40-38(49)37(48)36(47)34(55-40)22-54-42(41(51)39(50)35(46)33(21-45)56-42)28-10-16-32(44)27(20-28)18-24-7-13-30(14-8-24)53-4-2/h5-16,19-20,33-41,45-51H,3-4,17-18,21-22H2,1-2H3/t33-,34+,35-,36-,37+,38-,39+,40+,41-,42+/m1/s1 |
InChIキー |
JCJKULUVIFDVLR-SKNUTZMUSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC4(C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
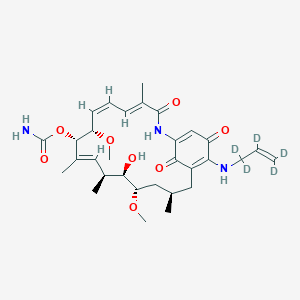

![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
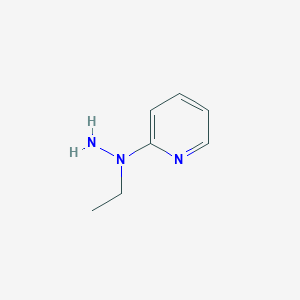
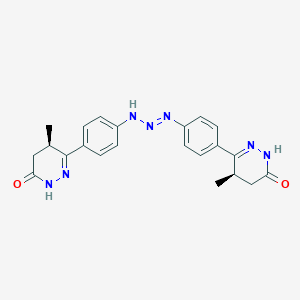
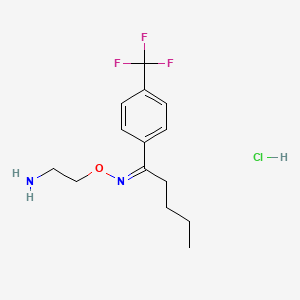
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
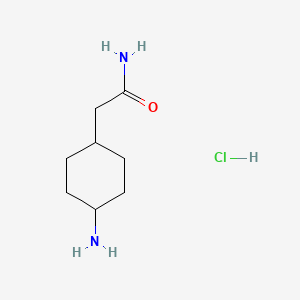
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
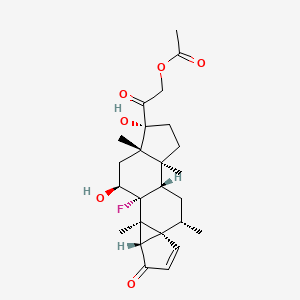

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
